molecular formula C27H22Br2N2O B12694352 N,N'-Bis((4-bromophenyl)phenylmethyl)urea CAS No. 160807-88-5

N,N'-Bis((4-bromophenyl)phenylmethyl)urea

Cat. No.: B12694352
CAS No.: 160807-88-5
M. Wt: 550.3 g/mol
InChI Key: XWTLBXITVSYJRQ-UHFFFAOYSA-N
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Description

N,N’-Bis((4-bromophenyl)phenylmethyl)urea is an organic compound with the molecular formula C13H10Br2N2O It is a derivative of urea, where the hydrogen atoms are replaced by 4-bromophenyl and phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis((4-bromophenyl)phenylmethyl)urea can be achieved through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction typically involves the following steps:

  • Preparation of potassium isocyanate.
  • Nucleophilic addition of 4-bromophenylamine and phenylmethylamine to the isocyanate.
  • Filtration or extraction to isolate the product.

Industrial Production Methods

Industrial production of N,N’-Bis((4-bromophenyl)phenylmethyl)urea often involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by reacting the corresponding amine with phosgene. This method, although not environmentally friendly, is widely used due to its efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis((4-bromophenyl)phenylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N,N’-Bis((4-bromophenyl)phenylmethyl)urea has several scientific research applications:

Mechanism of Action

The mechanism by which N,N’-Bis((4-bromophenyl)phenylmethyl)urea exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and urea moiety play crucial roles in its reactivity and interactions with other molecules. The exact molecular targets and pathways are still under investigation, but it is believed to involve hydrogen bonding and electronic effects due to the presence of bromine atoms .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Known for its use as an organocatalyst.

    N,N’-Bis(4-methoxyphenyl)urea: Used in similar applications but with different reactivity due to the methoxy groups.

Uniqueness

N,N’-Bis((4-bromophenyl)phenylmethyl)urea is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties make it suitable for specific applications in organic synthesis and industrial processes.

Properties

CAS No.

160807-88-5

Molecular Formula

C27H22Br2N2O

Molecular Weight

550.3 g/mol

IUPAC Name

1,3-bis[(4-bromophenyl)-phenylmethyl]urea

InChI

InChI=1S/C27H22Br2N2O/c28-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)30-27(32)31-26(20-9-5-2-6-10-20)22-13-17-24(29)18-14-22/h1-18,25-26H,(H2,30,31,32)

InChI Key

XWTLBXITVSYJRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)NC(=O)NC(C3=CC=CC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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